molecular formula C20H23NO4 B2949951 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid CAS No. 861207-50-3

3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid

Cat. No. B2949951
CAS RN: 861207-50-3
M. Wt: 341.407
InChI Key: OBBKXDRLZIHHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating inflammation and immune responses in the body. In

Mechanism of Action

3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid selectively inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB nuclear translocation and transcriptional activity. By inhibiting NF-κB, 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid can suppress the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules, which play a key role in the development and progression of various diseases.
Biochemical and Physiological Effects:
3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also reduces the production of reactive oxygen species and inhibits the activation of various transcription factors, such as activator protein-1 and nuclear factor of activated T cells. In addition, 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation and migration.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid is its selectivity for the NF-κB pathway, which reduces the potential for off-target effects. It is also a potent inhibitor of NF-κB, with an IC50 of 0.13 μM. However, 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has poor solubility in aqueous solutions, which can limit its use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has shown promise as a potential therapeutic agent for various diseases, and future research is needed to explore its full potential. Some possible future directions include:
1. Combination therapy: 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid could be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
2. Formulation development: New formulations of 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid could be developed to improve its solubility and bioavailability.
3. Targeted delivery: Targeted delivery systems could be developed to improve the specificity and effectiveness of 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid in vivo.
4. Further preclinical studies: More preclinical studies are needed to fully understand the potential of 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid in various diseases and to optimize its dosing and administration.
In conclusion, 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid is a promising compound with potential therapeutic benefits in various diseases. Its selectivity for the NF-κB pathway and potent inhibitory effects make it an attractive target for further research and development. However, more studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid can be synthesized using a multi-step process that involves the reaction of 4-isopropylphenylboronic acid with 3-methoxybenzoyl chloride to form an intermediate compound. This intermediate is then reacted with 3-(dimethylamino)propan-1-ol to produce 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid. The final product is obtained through purification by column chromatography and recrystallization.

Scientific Research Applications

3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has been studied extensively for its potential therapeutic benefits in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. It has been shown to inhibit the activation of NF-κB, which is known to play a key role in the development and progression of these diseases. In cancer, NF-κB activation has been linked to tumor growth, invasion, and metastasis. Inflammatory disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease are also associated with NF-κB activation. By inhibiting this pathway, 3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid has the potential to provide a novel therapeutic approach for these diseases.

properties

IUPAC Name

3-[(3-methoxybenzoyl)amino]-3-(4-propan-2-ylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13(2)14-7-9-15(10-8-14)18(12-19(22)23)21-20(24)16-5-4-6-17(11-16)25-3/h4-11,13,18H,12H2,1-3H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBKXDRLZIHHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid

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